Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

Catalog No.
S1893372
CAS No.
35051-49-1
M.F
C11H23O5P
M. Wt
266.27 g/mol
Availability
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Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl est...

CAS Number

35051-49-1

Product Name

Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

IUPAC Name

ethyl 2-diethoxyphosphorylpentanoate

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

InChI

InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3

InChI Key

BUPVIVDUPRDDFI-UHFFFAOYSA-N

SMILES

CCCC(C(=O)OCC)P(=O)(OCC)OCC

Canonical SMILES

CCCC(C(=O)OCC)P(=O)(OCC)OCC

Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester, also known as ethyl 2-(diethoxyphosphoryl)pentanoate, is an organic compound containing a phosphonate group bonded to a pentanoic acid chain. Information on its natural origin or specific applications in scientific research is currently limited []. However, its structure suggests potential uses as an intermediate in organic synthesis or as a precursor for the development of new materials due to the presence of the reactive phosphonate group [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central five-carbon (pentanoic) chain.
  • A carboxyl group (COOH) attached to the second carbon, forming the ester linkage with the ethyl group (CH3CH2O).
  • A diethoxyphosphoryl group (P(OCH2CH3)2) bonded to the second carbon as well. This group consists of a central phosphorus atom linked to two ethoxy groups (OCH2CH3) and a single oxygen atom [].

The presence of both an ester and a phosphonate group suggests the molecule might exhibit interesting properties due to the interplay between these functional groups.


Chemical Reactions Analysis

  • Hydrolysis: The ester and the phosphonate groups are susceptible to hydrolysis (reaction with water) under acidic or basic conditions. This could lead to the breakdown of the molecule into pentanoic acid, ethanol, and diethylphosphoric acid [].
C11H23O5P + 2H2O -> C5H10O2 + 2 C2H5OH + H3PO4
  • Nucleophilic substitution: The phosphonate group can potentially undergo nucleophilic substitution reactions, where another molecule replaces one of the ethoxy groups. This could be useful for creating new phosphonate derivatives with different properties [].
  • Organophosphorus Chemistry

    The presence of the diethoxyphosphinyl group suggests this molecule could be of interest in research related to organophosphorus chemistry. This field studies the properties and applications of organophosphorus compounds, which have a wide range of uses in various fields including flame retardants, pesticides, and nerve agents .

  • Phosphate Ester Derivatives

    As a phosphate ester derivative, Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester might hold potential for research in areas that utilize phosphate esters, such as studies on nucleotides, DNA, and RNA modifications .

XLogP3

1.8

Dates

Modify: 2023-08-16

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